molecular formula C11H18N4O2 B2961145 3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1855943-45-1

3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2961145
CAS No.: 1855943-45-1
M. Wt: 238.291
InChI Key: BSUMUFBNSLOKJZ-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, along with the oxolan-2-yl and carboxamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid and oxolan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the pyrazole ring and the functional groups allows for specific interactions with the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-ethyl-1H-pyrazole-5-carboxamide
  • 3-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
  • 3-amino-1-ethyl-N-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazole-5-carboxamide

Uniqueness

3-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of the oxolan-2-yl group, which can impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and can influence its applications in various fields.

Properties

IUPAC Name

5-amino-2-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-15-9(6-10(12)14-15)11(16)13-7-8-4-3-5-17-8/h6,8H,2-5,7H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUMUFBNSLOKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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